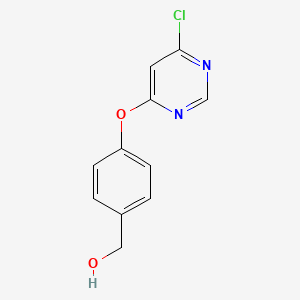
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol is an organic compound that features a chloropyrimidine moiety linked to a phenylmethanol group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol typically involves the reaction of 4-chloropyrimidine with 4-hydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form various reduced derivatives.
Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-((6-Chloropyrimidin-4-yl)oxy)benzaldehyde or 4-((6-Chloropyrimidin-4-yl)oxy)benzoic acid.
Reduction: Various reduced pyrimidine derivatives.
Substitution: Products where the chlorine atom is replaced by other functional groups.
科学的研究の応用
(4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
類似化合物との比較
- 4-((6-Chloropyrimidin-4-yl)oxy)benzoic acid
- 4-((6-Chloropyrimidin-4-yl)oxy)benzaldehyde
- 4-((6-Chloropyrimidin-4-yl)oxy)phenylamine
Comparison: (4-((6-Chloropyrimidin-4-yl)oxy)phenyl)methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of derivatives with potential biological activity.
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
[4-(6-chloropyrimidin-4-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-11(14-7-13-10)16-9-3-1-8(6-15)2-4-9/h1-5,7,15H,6H2 |
InChIキー |
CDIUGOFURJWQOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)OC2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


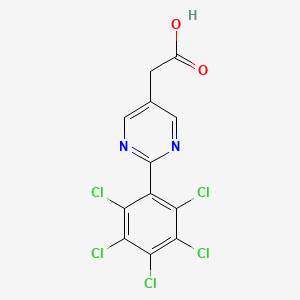
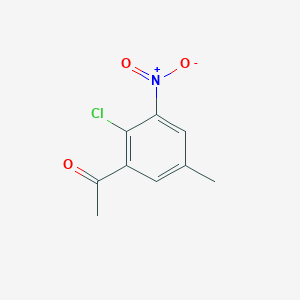
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)

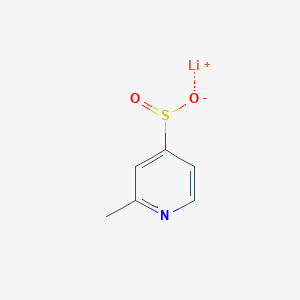


![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)


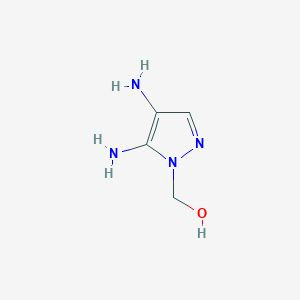
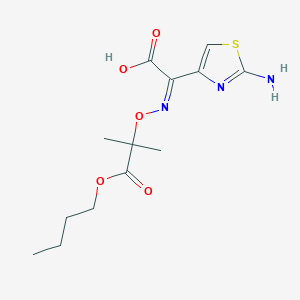
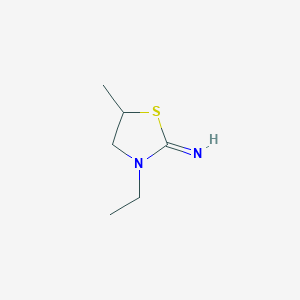
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
